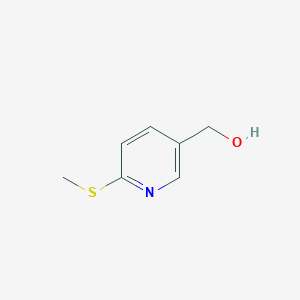
(6-甲硫基吡啶-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylsulfanylpyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring substituted with a methylsulfanyl group at the 6-position and a methanol group at the 3-position
科学研究应用
(6-Methylsulfanylpyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methylsulfanylpyridin-3-yl)methanol typically involves the introduction of the methylsulfanyl group and the methanol group onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a methylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of (6-Methylsulfanylpyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions
(6-Methylsulfanylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base.
Major Products
Oxidation: The major products include (6-Methylsulfanylpyridin-3-yl)aldehyde and (6-Methylsulfanylpyridin-3-yl)carboxylic acid.
Reduction: The major product could be (6-Methylsulfanylpiperidin-3-yl)methanol.
Substitution: Various substituted derivatives depending on the reagents used.
作用机制
The mechanism of action of (6-Methylsulfanylpyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can enhance the compound’s binding affinity to certain targets, while the methanol group can participate in hydrogen bonding interactions.
相似化合物的比较
Similar Compounds
- (6-Methylsulfanylpyridin-2-yl)methanol
- (6-Methylsulfanylpyridin-4-yl)methanol
- (6-Methylsulfanylpyridin-3-yl)ethanol
Uniqueness
(6-Methylsulfanylpyridin-3-yl)methanol is unique due to the specific positioning of the methylsulfanyl and methanol groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its isomers and analogs. The position of the substituents can influence the compound’s ability to interact with specific molecular targets and its overall stability.
属性
IUPAC Name |
(6-methylsulfanylpyridin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-10-7-3-2-6(5-9)4-8-7/h2-4,9H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZJCMNNSGTLRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)
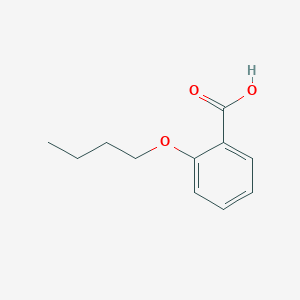
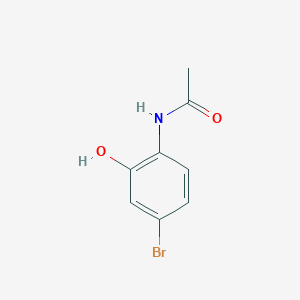

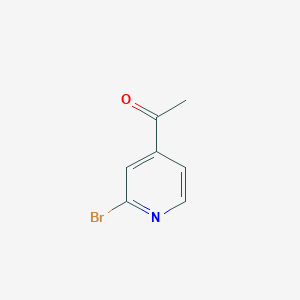
![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)
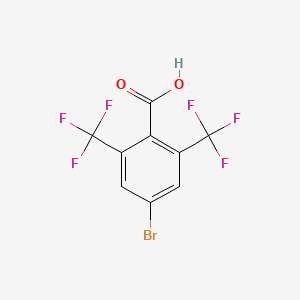
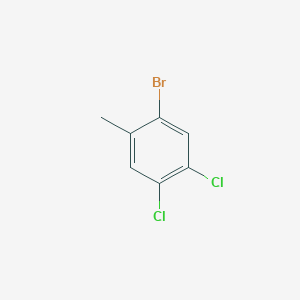

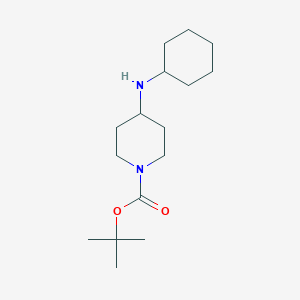
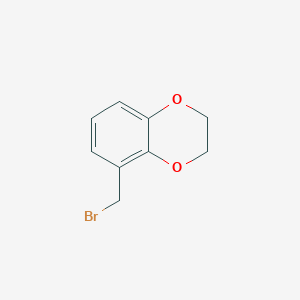
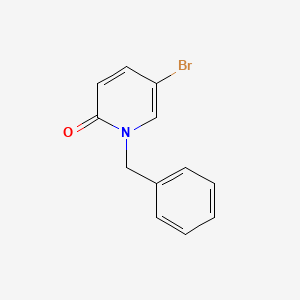
![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
